molecular formula C21H26BrN3O3S B2988875 N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide CAS No. 899949-37-2

N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide

Cat. No. B2988875
CAS RN: 899949-37-2
M. Wt: 480.42
InChI Key: XNERESVYVORCQS-UHFFFAOYSA-N
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Description

“N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide” is a complex organic compound. Based on its name, it likely contains a piperazine ring, which is a common feature in many pharmaceutical drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring, the introduction of the 4-bromobenzyl and 4-ethyl groups, and the attachment of the tosyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the piperazine ring . The bromobenzyl and tosyl groups are likely to have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom in the bromobenzyl group, which is a good leaving group, and the tosyl group, which is a common protecting group in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the bromine atom might increase the compound’s density and boiling point compared to similar compounds without a halogen .

Scientific Research Applications

Methods of Application

The synthesis of N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide involves N-alkylation followed by cleavage of the readily-hydrolyzed trifluoroacetyl group. This method allows improved N-alkylation under phase-transfer conditions, enabling successive alkylation with different alkyl groups.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs containing a piperazine ring act on the central nervous system .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The presence of the bromine atom suggests that it could be harmful if ingested or if it comes into contact with the skin .

Future Directions

Future research could explore the potential uses of this compound in pharmaceutical or industrial applications. Its complex structure suggests that it could have interesting biological activity .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-4-ethyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN3O3S/c1-3-23-12-14-24(15-13-23)21(26)25(16-18-6-8-19(22)9-7-18)29(27,28)20-10-4-17(2)5-11-20/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNERESVYVORCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide

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